molecular formula C23H27FN4O2 B589171 3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1005191-81-0

3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B589171
CAS No.: 1005191-81-0
M. Wt: 410.493
InChI Key: NCKHEHSONAOWSJ-UHFFFAOYSA-N
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Description

3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving the central nervous system.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Benzoxazole Ring: The synthesis begins with the formation of the 6-fluoro-1,3-benzoxazole ring. This is typically achieved through the cyclization of a suitable precursor, such as 2-amino-4-fluorophenol, with a carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The next step involves the introduction of the piperidine ring. This can be accomplished by reacting the benzoxazole derivative with a piperidine derivative, such as 4-chloropiperidine, under basic conditions.

    Pyrido[1,2-a]pyrimidin-4-one Formation: The final step involves the formation of the pyrido[1,2-a]pyrimidin-4-one core. This is typically achieved through a multi-step process involving the condensation of the piperidine-benzoxazole intermediate with a suitable pyrimidine precursor, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-26-19-6-5-17(24)14-20(19)30-22/h5-6,14,16H,2-4,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKHEHSONAOWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NC5=C(O4)C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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